molecular formula C7H12FN B13014715 2-Fluoro-8-azabicyclo[3.2.1]octane

2-Fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B13014715
M. Wt: 129.18 g/mol
InChI Key: RRCGTFHTQUKZPZ-UHFFFAOYSA-N
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Description

2-Fluoro-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of a fluorine atom at the 2-position adds unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the required stereochemical information. This process often involves the use of chiral catalysts to achieve the desired stereoselectivity .

Another approach involves the desymmetrization of achiral tropinone derivatives. This method allows for the direct formation of the bicyclic scaffold with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

2-Fluoro-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:

Comparison with Similar Compounds

2-Fluoro-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound adds unique chemical properties, such as increased stability and reactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

2-fluoro-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2

InChI Key

RRCGTFHTQUKZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1N2)F

Origin of Product

United States

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